4-(Acetyloxy)buta-1,3-dien-1-YL acetate

Asymmetric Synthesis Diastereoselective Cycloaddition Chiral Auxiliary

This crystalline diene (mp 102-104°C) is a practical alternative to gaseous butadiene, enabling safe benchtop handling. Its (E,E)-stereochemistry ensures predictable regioselectivity and high diastereoselectivity in cycloadditions, reducing purification costs. Ideal for synthesizing six-membered carbocycles, heterocycles, and natural product intermediates like conduritols.

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
Cat. No. B12435195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Acetyloxy)buta-1,3-dien-1-YL acetate
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCC(=O)OC=CC=COC(=O)C
InChIInChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H,1-2H3
InChIKeyXBRCQTOOSIDDOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Acetyloxy)buta-1,3-dien-1-YL acetate: A Conjugated Diene Diester for Regio- and Stereocontrolled Cycloadditions


4-(Acetyloxy)buta-1,3-dien-1-YL acetate, also known as 1,4-diacetoxy-1,3-butadiene, is an oxygen-functionalized conjugated diene derivative (C8H10O4, MW 170.16 g/mol) [1]. It exists as a crystalline solid (mp 102-104°C) with predictable stereochemical outcomes in cycloaddition reactions [2]. This compound serves as a masked 1,4-dicarbonyl synthon and a versatile intermediate in organic synthesis, particularly for constructing six-membered carbocycles and heterocycles via Diels-Alder and hetero-Diels-Alder reactions [3][4].

Why a Conjugated Diacetate Cannot Be Replaced by a Simple Diene or Non-Conjugated Diester in Cycloaddition-Driven Syntheses


Substituting 4-(acetyloxy)buta-1,3-dien-1-yl acetate with a generic diene like 1,3-butadiene fails because the acetoxy substituents dramatically alter the electronic character of the diene system, enabling enhanced nucleophilicity and predictable regioselectivity in normal-electron-demand Diels-Alder reactions [1][2]. Replacing it with a non-conjugated diester such as 1,4-diacetoxy-2-butene forfeits the conjugated π-system required for [4+2] cycloadditions altogether, limiting reactivity to allylic substitution pathways . Furthermore, the specific (E,E)-stereochemistry is critical for achieving high diastereoselectivity in chiral cycloadditions [3], a feature absent in mono-acetoxy analogs (e.g., 1-acetoxy-1,3-butadiene) or the more labile Danishefsky's diene [4].

Quantitative Differentiation of 4-(Acetyloxy)buta-1,3-dien-1-YL acetate Against Closest Analogs


Complete Diastereoselectivity in Chiral Azirine Cycloaddition vs. Other 1,4-Disubstituted Dienes

In a direct head-to-head comparison under identical conditions, cycloaddition of a chiral 2H-azirine to (E,E)-1,4-diacetoxy-1,3-butadiene exhibited complete diastereoselectivity (>99:1 dr) to yield a single cycloadduct [1]. In contrast, reactions with other 1,4-disubstituted-2-aza-1,3-dienes (2a–g) showed only 'high to good' diastereofacial differentiation, with selectivity dropping drastically when R1 = Me or H [2]. This establishes the diacetoxy-diene as a privileged substrate for predictable stereocontrol in the synthesis of azabicyclic frameworks.

Asymmetric Synthesis Diastereoselective Cycloaddition Chiral Auxiliary

Crystalline Solid State Simplifies Handling Relative to Gaseous 1,3-Butadiene

The target compound is a crystalline solid at ambient temperature with a well-defined melting point of 102-104 °C . Its closest unsubstituted analog, 1,3-butadiene, is a flammable gas (bp -4.4 °C) requiring specialized pressurized equipment for handling [1]. This physical state difference provides a clear practical advantage for precise weighing, laboratory-scale experimentation, and process development where gaseous reagents introduce safety and metering complexities.

Physical Properties Ease of Handling Process Chemistry

Conjugated Diene System Enables [4+2] Cycloadditions Impossible with 1,4-Diacetoxy-2-butene

The target compound contains a conjugated 1,3-diene system that readily participates in Diels-Alder and hetero-Diels-Alder cycloadditions to form six-membered rings [1]. In contrast, 1,4-diacetoxy-2-butene lacks this conjugated π-system and instead undergoes pyrolytic elimination to form 1-acetoxy-1,3-butadiene or serves as an allylic alkylation substrate . This fundamental structural distinction defines their orthogonal synthetic utility.

Cycloaddition Diels-Alder Conjugation

Regioselective Cycloaddition with Selenocarbonyls Comparable to Danishefsky's Diene

In a cross-study comparison, both 1,4-diacetoxy-1,3-butadiene and Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) reacted with selenoaldehydes and selenoketones to give cycloadducts in 'good yields' with complete regioselectivity [1]. 1-Acetoxy-1,3-butadiene also participated but with unstated relative efficiency. This demonstrates that the diacetoxy-diene can serve as a less moisture-sensitive alternative to Danishefsky's diene while maintaining comparable regiocontrol in hetero-Diels-Alder reactions.

Regioselectivity Hetero-Diels-Alder Selenium Chemistry

Synthetic Versatility as a Masked 1,4-Dicarbonyl Synthon in Natural Product Synthesis

The 1,4-diacetoxybutadiene moiety serves as a stable, acetylated bis-enol form of a 1,4-dialdehyde, a highly reactive and often intractable functionality [1]. This masking strategy enabled the first total synthesis of (±)-caulerpenyne, where the 2-substituted 1,4-diacetoxybutadiene was constructed with partial stereocontrol and subsequently unveiled to the required dicarbonyl system [2]. Direct use of the corresponding 1,4-dialdehyde would be impractical due to its instability and tendency to polymerize.

Natural Product Synthesis Synthon Caulerpenyne

Well-Defined Physical Properties Facilitate Quality Control and Inventory Management

The target compound is characterized by a distinct melting point range of 102-104 °C and a boiling point of 211.8 °C at 760 mmHg . Its computed XLogP3-AA value is 0.7 [1]. These well-defined metrics enable straightforward identity verification and purity assessment upon receipt, in contrast to some liquid diene analogs (e.g., technical grade isoprene or cyclopentadiene) which may contain stabilizers or dimer impurities that complicate accurate quantification.

Quality Control Procurement Physical Properties

Procurement-Driven Application Scenarios for 4-(Acetyloxy)buta-1,3-dien-1-YL acetate Based on Quantitative Differentiation


Stereocontrolled Synthesis of Azabicyclic Scaffolds for Medicinal Chemistry

Research groups requiring a single diastereomer of an azabicyclic intermediate should prioritize (E,E)-1,4-diacetoxy-1,3-butadiene over other dienes. The complete diastereoselectivity observed with chiral 2H-azirines (Evidence Item 1) directly translates to higher yield of the desired stereoisomer, eliminating the need for chromatographic separation of diastereomers and reducing overall synthetic cost [1]. This is particularly valuable in early-stage drug discovery where multiple analogs of a nitrogen heterocycle are synthesized in parallel.

Academic and Industrial Laboratories Seeking a Safer, Easier-to-Handle Diene for Cycloadditions

For laboratories lacking the infrastructure to safely handle gaseous 1,3-butadiene or the unstable Danishefsky's diene, this crystalline solid offers a practical alternative (Evidence Item 2). The compound can be accurately weighed on the benchtop, and its reactivity in Diels-Alder and hetero-Diels-Alder reactions (Evidence Items 3 and 4) provides access to a wide range of six-membered ring systems without the need for specialized gas-handling equipment or strictly anhydrous conditions .

Total Synthesis of Complex Natural Products Containing 1,4-Dicarbonyl Motifs

Synthetic chemists targeting natural products like caulerpenyne or conduritols should consider procuring this compound as a stable, masked 1,4-dicarbonyl equivalent (Evidence Item 5). Its use in the first total synthesis of (±)-caulerpenyne [2] and as an intermediate for conduritol D [3] demonstrates its proven utility in complex molecule construction. The alternative—direct handling of 1,4-dialdehydes—is often untenable due to instability and side reactions.

Quality Control and Process Development Where Reagent Purity and Consistency are Critical

In process chemistry or GMP-like environments, the well-defined physical properties of the crystalline solid (mp 102-104 °C, Evidence Item 6) enable robust incoming quality control. This contrasts with many liquid dienes whose purity can be compromised by stabilizers or dimer formation. The ability to verify identity and purity via a simple melting point determination reduces the risk of failed reactions due to reagent variability, supporting more reliable scale-up efforts .

Technical Documentation Hub

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